molecular formula C12H10O2 B3037724 1,2-Bis(prop-2-yn-1-yloxy)benzene CAS No. 5651-91-2

1,2-Bis(prop-2-yn-1-yloxy)benzene

Cat. No.: B3037724
CAS No.: 5651-91-2
M. Wt: 186.21 g/mol
InChI Key: DHJKMOLQDOVRQP-UHFFFAOYSA-N
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Description

1,2-Bis(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C12H10O2 It is characterized by the presence of two prop-2-yn-1-yloxy groups attached to a benzene ring

Mechanism of Action

Target of Action

1,2-Bis(prop-2-yn-1-yloxy)benzene and its derivatives have been observed to exhibit a range of biological activities, including antimicrobial, antitumor, anti-HIV, DNA scavenging inhibitors, anti-proliferating, anti-obesity, and central nervous system activities . The specific targets of these actions are likely diverse and depend on the particular derivative and biological context.

Mode of Action

The compound’s mode of action is primarily through its alkynyl groups. These groups are highly reactive and provide a basis for the click reaction . This reactivity allows the compound to interact with its targets, leading to various changes in the target molecules.

Biochemical Pathways

This compound is an intermediate in the synthesis of triazole via Huigen dipolar cycloaddition method using click chemistry . Terminal alkynes, such as those present in this compound, provide an efficient method for the synthesis of triazole .

Pharmacokinetics

The compound’s biological effects suggest it is likely absorbed and distributed in the body to some extent .

Result of Action

The compound and its derivatives have shown significant biological effects. For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against the urease enzyme, with a percentage inhibition of 82.00±0.09 at 100 µg/mL . Additionally, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene was found to be a potent antibacterial against Bacillus subtillus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of differently substituted phenol and aniline derivatives can affect the reaction of the compound with propargyl bromide . Additionally, the solvent used can also impact the reaction, with aprotic polar solvents favoring SN2 type reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 1,2-dihydroxybenzene (catechol) with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Catechol+2Propargyl BromideK2CO3, SolventThis compound\text{Catechol} + 2 \text{Propargyl Bromide} \xrightarrow{\text{K2CO3, Solvent}} \text{this compound} Catechol+2Propargyl BromideK2CO3, Solvent​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

1,2-Bis(prop-2-yn-1-yloxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: Used in the production of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: Similar structure but with bromine atoms on the benzene ring.

    (Prop-2-yn-1-yloxy)methylbenzene: Contains a single prop-2-yn-1-yloxy group attached to a benzene ring.

    2-(Prop-2-yn-1-yloxy)naphthalene: Similar alkyne group but attached to a naphthalene ring.

Uniqueness

1,2-Bis(prop-2-yn-1-yloxy)benzene is unique due to the presence of two alkyne groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various synthetic applications and enhances its potential in the development of new materials and bioactive molecules.

Properties

IUPAC Name

1,2-bis(prop-2-ynoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h1-2,5-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJKMOLQDOVRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301814
Record name 1,2-Bis(2-propyn-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-91-2
Record name 1,2-Bis(2-propyn-1-yloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5651-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(2-propyn-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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